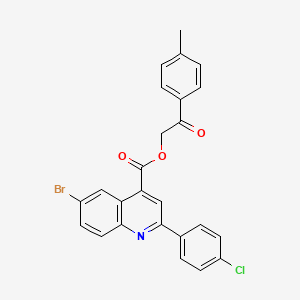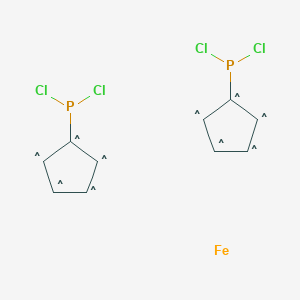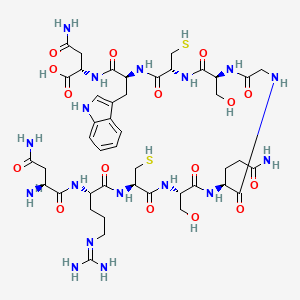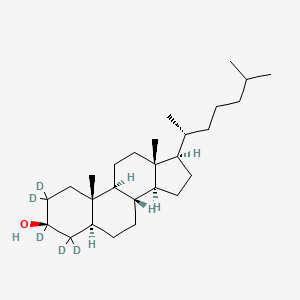
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, a heterocyclic aromatic compound, has gained prominence due to its versatile applications in industrial and synthetic organic chemistry. The compound consists of a benzene ring fused with a pyridine moiety, with the molecular formula C₉H₇N. Quinoline serves as a scaffold for drug discovery and plays a significant role in medicinal chemistry .
Métodos De Preparación
Several synthetic routes exist for constructing the quinoline scaffold. Notable classical protocols include:
- Gould–Jacob Reaction
- Friedländer Synthesis
- Pfitzinger Reaction
- Skraup Synthesis
- Doebner–von Miller Reaction
- Conrad-Limpach Synthesis
Among these, the Doebner–von Miller Reaction stands out as a reliable method for synthesizing 2-methylquinoline derivatives. Researchers have reported its successful application in the preparation of 2-methylquinoline compounds .
Análisis De Reacciones Químicas
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
- Oxidation : Quinoline derivatives can be oxidized using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction : Reduction of quinoline can be achieved using hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon).
- Substitution : Halogenation reactions (e.g., bromination or chlorination) lead to the formation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate.
Major products from these reactions include substituted quinoline derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
The compound finds applications in various fields:
- Chemistry : As a building block for more complex molecules.
- Biology : Investigating its interactions with biological targets.
- Medicine : Potential use in drug development.
- Industry : As a precursor for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways fully.
Comparación Con Compuestos Similares
While 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique in its structure, similar compounds include other quinoline derivatives like 2-methylquinoline and its analogues.
Propiedades
Fórmula molecular |
C25H17BrClNO3 |
|---|---|
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-9-19(27)10-7-16)28-22-11-8-18(26)12-20(21)22/h2-13H,14H2,1H3 |
Clave InChI |
RYYLRNBMCTXARP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)
![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)

![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)

![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
molybdenum(VI)](/img/structure/B12053303.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)

